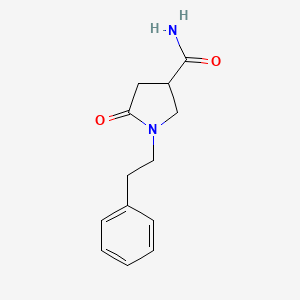

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a chemical compound with the IUPAC name 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid . It has a molecular weight of 233.27 . The compound is typically stored at room temperature and is available in a solid form .

Synthesis Analysis

The synthesis of “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis

The InChI code for “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is 1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) . This indicates the presence of a five-membered pyrrolidine ring, a phenylethyl group, and a carboxamide group in the molecule.Physical And Chemical Properties Analysis

“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a solid at room temperature . The compound’s molecular weight is 233.27 .科学的研究の応用

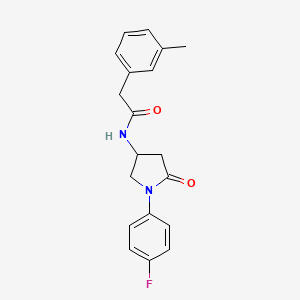

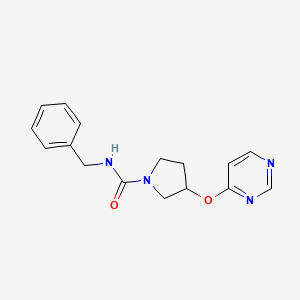

Medicinal Chemistry and Drug Design

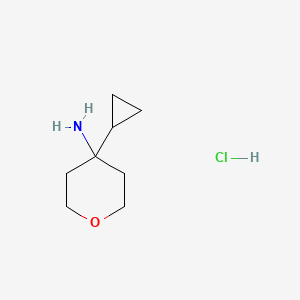

The pyrrolidine scaffold is a versatile building block in drug discovery. Researchers have explored derivatives of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide for their potential as novel therapeutic agents. By modifying the phenylethyl group and the carboxamide functionality, scientists aim to develop compounds with improved pharmacological properties. These efforts may lead to new drugs targeting specific diseases or biological pathways .

Neurotransmitter Analogues

The phenylethyl moiety resembles neurotransmitters like dopamine, histamine, and serotonin. Researchers have explored analogues of these neurotransmitters to understand their effects on neural signaling and receptor interactions. By incorporating the pyrrolidine core, scientists can create novel compounds with potential applications in neuropharmacology .

Heterocyclic Chemistry

The synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves several steps, including amidation and cyclization. These reactions highlight the compound’s role in heterocyclic chemistry. Researchers can further explore its reactivity, stability, and functional group compatibility to design new heterocyclic structures .

Bioconjugation and Labeling

Functionalized carboxamides are valuable tools for bioconjugation and labeling studies. Researchers can attach fluorescent dyes, radioisotopes, or other tags to the carboxamide group of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. These labeled derivatives enable visualization, tracking, and localization of specific cellular targets in biological systems .

Combinatorial Chemistry

Given the ease of synthesis and the availability of diverse amines, 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide can be part of combinatorial libraries. Researchers can explore its chemical space by systematically varying substituents on the phenylethyl and pyrrolidine moieties. Such libraries are valuable for high-throughput screening and lead optimization in drug discovery .

特性

IUPAC Name |

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZONKFDERKWXRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)

![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)

![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)